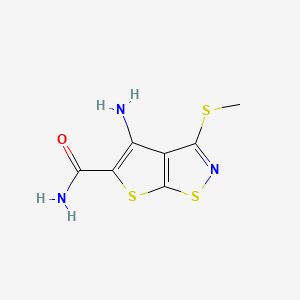
Acetamide, N-(2-benzoyl-4-nitrophenyl)-2-((1,1-dimethyl-2-propynyl)amino)-N-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(2-benzoyl-4-nitrophenyl)-2-((1,1-dimethyl-2-propynyl)amino)-N-methyl- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoyl group, a nitrophenyl group, and a propynylamino group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-benzoyl-4-nitrophenyl)-2-((1,1-dimethyl-2-propynyl)amino)-N-methyl- typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:
Formation of the Benzoyl Group:
Amination: The propynylamino group can be introduced through amination reactions, often involving the use of amines and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow reactors and automated synthesis may be employed.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N-(2-benzoyl-4-nitrophenyl)-2-((1,1-dimethyl-2-propynyl)amino)-N-methyl- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like chlorine or bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: May be studied for its biological activity and potential as a drug candidate.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with molecular targets and pathways within biological systems. The specific targets and pathways depend on the compound’s structure and functional groups. For example, the nitrophenyl group may interact with enzymes or receptors, leading to biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Acetamide, N-(2-benzoylphenyl)-N-methyl-: Lacks the nitro and propynylamino groups.
Acetamide, N-(4-nitrophenyl)-N-methyl-: Lacks the benzoyl and propynylamino groups.
Acetamide, N-(2-benzoyl-4-nitrophenyl)-N-methyl-: Lacks the propynylamino group.
Uniqueness
The unique combination of the benzoyl, nitrophenyl, and propynylamino groups in Acetamide, N-(2-benzoyl-4-nitrophenyl)-2-((1,1-dimethyl-2-propynyl)amino)-N-methyl- distinguishes it from similar compounds. This unique structure may confer specific chemical and biological properties, making it valuable for research and industrial applications.
Propiedades
Número CAS |
80166-45-6 |
|---|---|
Fórmula molecular |
C21H21N3O4 |
Peso molecular |
379.4 g/mol |
Nombre IUPAC |
N-(2-benzoyl-4-nitrophenyl)-N-methyl-2-(2-methylbut-3-yn-2-ylamino)acetamide |
InChI |
InChI=1S/C21H21N3O4/c1-5-21(2,3)22-14-19(25)23(4)18-12-11-16(24(27)28)13-17(18)20(26)15-9-7-6-8-10-15/h1,6-13,22H,14H2,2-4H3 |
Clave InChI |
KQDJXMQDPDKQOV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C#C)NCC(=O)N(C)C1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






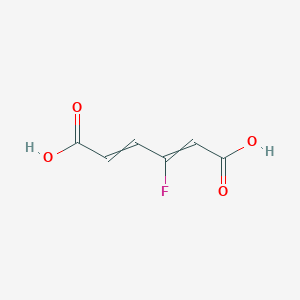
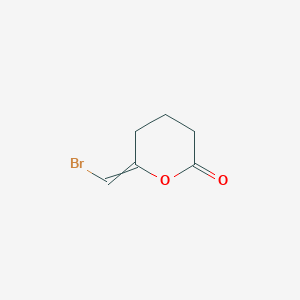

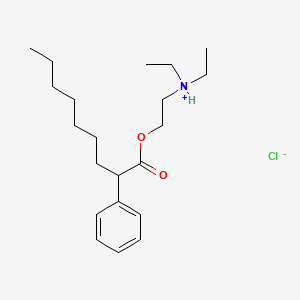
![4-[3-(1H-Pyrazol-1-yl)propoxy]phenol](/img/structure/B14439104.png)

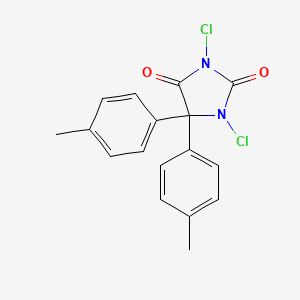
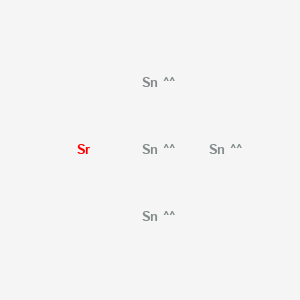
![Silane, [1-cyclooctene-1,2-diylbis(oxy)]bis[trimethyl-](/img/structure/B14439124.png)
